![molecular formula C15H20N2O2S B2510773 N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 1311888-62-6](/img/structure/B2510773.png)
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, also known as CMSP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by CMSP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide increases levels of endocannabinoids, which bind to cannabinoid receptors in the body to produce a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide are primarily due to the increased levels of endocannabinoids in the body. These effects include pain relief, anti-inflammatory effects, and neuroprotection. N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has also been shown to have anti-cancer effects, by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide for lab experiments is its potency as a FAAH inhibitor. This allows for the precise manipulation of endocannabinoid levels in the body, which can be used to study their physiological effects. However, one limitation of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. One area of interest is the development of more potent and selective FAAH inhibitors, which may have fewer side effects than N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. Another area of interest is the investigation of the anti-cancer effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, and its potential use in cancer therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide involves the reaction of 4-methoxyphenyl thiol with 1-cyanobutyl bromide, followed by the addition of 2-bromoacetyl bromide. The resulting product is then treated with ammonia to yield N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. This synthesis method has been successfully replicated in several studies, with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been extensively studied for its potential therapeutic applications. The inhibition of FAAH by N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been shown to increase levels of endocannabinoids in the body, which are known to have a range of physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection. This makes N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide a promising candidate for the treatment of a range of conditions, including chronic pain, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-2-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-5-12(10-16)17-15(18)11(2)20-14-8-6-13(19-3)7-9-14/h6-9,11-12H,4-5H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIIHLSIPYSFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C(C)SC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)

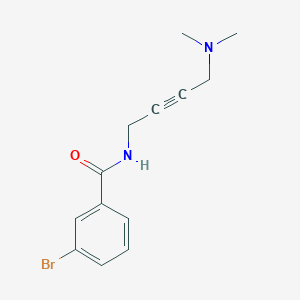
![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)
![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)
![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)
![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)
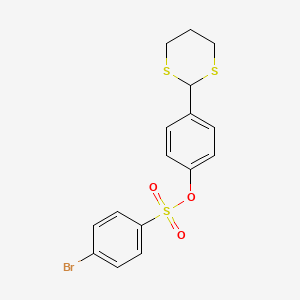

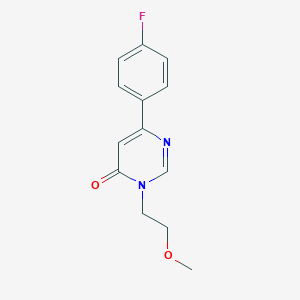
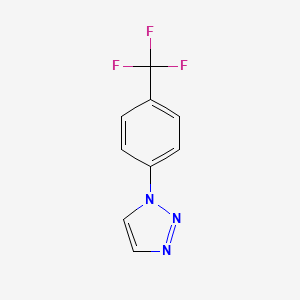
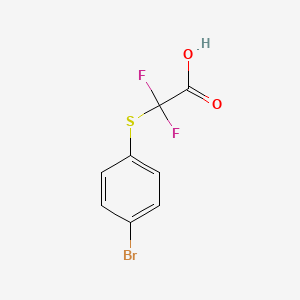
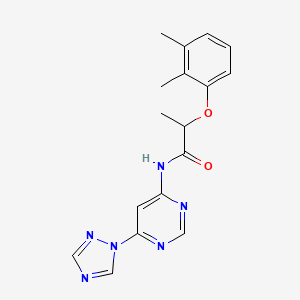
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2510713.png)